molecular formula C₁₄H₂D₈O B047604 9-Phenanthrol CAS No. 484-17-3

9-Phenanthrol

Cat. No. B047604
CAS RN: 484-17-3
M. Wt: 194.23 g/mol
InChI Key: DZKIUEHLEXLYKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Phenanthrol involves several approaches. A notable method includes the reaction of the anions of 9-phenanthrol with aryl halides, yielding 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes with good yields. This synthesis demonstrates the versatility of 9-phenanthrol in producing disubstituted phenanthrenes through reactions with iodobenzene and bromophenanthrene, among others (Tempesti et al., 2005). Another synthesis route employs Directed ortho Metalation (DoM) and Suzuki-Miyaura cross-coupling, showcasing a regiospecific synthesis pathway for 9-phenanthrols (Fu & Snieckus, 2000).

Molecular Structure Analysis

The molecular structure of 9-Phenanthrol derivatives has been elucidated using various spectroscopic methods. For example, the synthesis and structural determination of 10-(1-phthalazinylazo)-9-phenanthrol (HL) involved X-ray diffraction (XRD) and NMR spectroscopy, providing insight into the molecule's conformation and stability in different environments (Linko et al., 2013).

Chemical Reactions and Properties

9-Phenanthrol undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. These reactions include palladium-catalyzed annulations, which allow for the synthesis of complex carbocyclic structures in a single step, demonstrating the molecule's versatility (Worlikar & Larock, 2009). Moreover, the displacement reactions of phenanthrol derivatives have been explored to synthesize a variety of functionalized compounds, showcasing the molecule's chemical versatility (Krapcho et al., 2009).

Physical Properties Analysis

The physical properties of 9-Phenanthrol, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Studies on its photophysical properties and electroluminescence characterization reveal that 9-Phenanthrol derivatives exhibit high thermal stability and significant photoluminescence quantum yields, suggesting potential applications in materials science and optoelectronics (Kula et al., 2021).

Scientific Research Applications

  • Synthesis of New Compounds : It is used in the synthesis of new phenanthr[9,10-e][1,3]oxazines, contributing to organic chemistry research (Belasri et al., 2020).

  • Biological and Medical Research :

    • It inhibits cholinergic contractions in mouse detrusor and ileal smooth muscles, indicating a role in TRPM4 channels in cholinergic signaling (Alom et al., 2018).
    • In isolated rat islets, 9-phenanthrol inhibits insulin secretion, potentially useful in treating pancreatogenous hyperinsulinemic hypoglycemia syndromes (Ma, Björklund & Islam, 2017).
    • It modulates smooth muscle contraction, affects spontaneous activity in neurons and the heart, and reduces lipopolysaccharide-induced cell death (Guinamard, Hof & Del Negro, 2014).
    • Promotes the proliferation and differentiation of osteoarthritis chondrocytes, suggesting potential in developing new treatments for OA (Xiaojun Liu & Zhaohui Yang, 2017).
  • Chemical Research :

    • Utilized in stereoselective oxidative coupling and asymmetric hydride reduction, producing chiral aluminium hydride reagents (Yamamoto, Fukushima & Nakazaki, 1984).
    • Inhibits K+ currents in canine ventricular myocytes but is non-selective to TRPM4 channels, limiting its application as a TRPM4 blocker (Veress et al., 2018).
  • Cardiology :

    • Exhibits cardioprotective effects against ischemia in isolated rat hearts, suggesting its mechanism is largely independent of ATP-sensitive potassium channels (Wang et al., 2013).
  • Pharmacology and Toxicology :

    • Synthesized 9-phenanthrols show cytotoxic activity, inhibiting HepG2 cell viability in a dose-dependent manner (Jiayi Wang et al., 2020).
    • Pharmacologically, it inhibits TRPM4, a mediator of pressure-induced membrane depolarization and arterial constriction, hyperpolarizing vascular smooth muscle (Gonzales et al., 2010).
  • Environmental Science :

    • An innovative method for determining polycyclic aromatic hydrocarbon metabolites in biological matrices utilizes 9-phenanthrol in the presence of copper (Farias et al., 2006).
    • It modulates cardiac sodium channel activity and exhibits antiarrhythmic effects (Hou et al., 2018).

Safety And Hazards

9-Phenanthrol may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep container tightly closed, avoid ingestion and inhalation .

properties

IUPAC Name

phenanthren-9-ol
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InChI

InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKIUEHLEXLYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9047592
Record name 9-Phenanthrol
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Molecular Weight

194.23 g/mol
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Physical Description

Brown powder; [Sigma-Aldrich MSDS]
Record name 9-Phenanthrol
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Product Name

9-Phenanthrol

CAS RN

484-17-3
Record name 9-Phenanthrol
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Synthesis routes and methods I

Procedure details

Cyclic aliphatic ketones are known to ring expand with diazomethane to form larger cyclic aliphatic ketones. This reaction may also be conducted in some instances with aromatic ketones, producing a variety of homologous ring-enlarged ketones in addition to the formation of enols, enol ethers and ethylene oxides. Thus, for example, Schultz et al, J. Am. Chem. Soc. 62, 2902-4 (1940) reported the reaction of diazomethane with fluorenone to yield 5% of 9-phenanthrol, 30% of 9-methoxyphenanthrene, 1.5% of di-9-phenanthryl ether, an unknown substance and 30% of unchanged fluorenone. In addition, substituents on the aromatic ring are known to change the ratio of the various products obtained as well as to give rise to additional isomeric, homologous ketones and side products. Thus, the application of the diazomethane reaction to the 2,7-bis-basic ethers of 9-fluorenone could not have been predicted and is not without difficulty.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
di-9-phenanthryl ether
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reactant
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[Compound]
Name
enols
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0 (± 1) mol
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reactant
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Name
enol ethers
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[Compound]
Name
ethylene oxides
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Name
fluorenone
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Reaction Step Three
Yield
5%

Synthesis routes and methods II

Procedure details

Cyclic aliphatic ketones are known to ring expand with diazomethane to form larger cyclic aliphatic ketones. This reaction may also be conducted in some instances with aromatic ketones, producing a variety of homologous ring-enlarged ketones in addition to forming enols, enol ethers and ethylene oxides. Thus, for example, Schultz et al, J. Am. Chem. Soc. 62, 2902-4 (1940) reported the reaction of diazomethane with fluorenone to yield 5% of 9-phenanthrol, 30% of 9-methoxyphenanthrene, 1.5% of di-9-phenanthryl ether, an unknown substance and 30% of unchanged fluorenone. Substituents on the aromatic ring such as esters and ethers are known to change the ratio of the various products obtained as well as give rise to additional isomeric, homologous ketones and side products. Thus, the reaction of diazomethane with the 2,7-bis basic esters of fluoren-9-one could not have been predicted and is not without difficulty. The reaction is most frequently conducted by treatment of a methanolic solution of the carbonyl containing compound with an ethereal solution of diazomethane, either in the presence or absence of a catalyst. Alternatively, a solution of the carbonyl compound in methanol is treated with nitrosomethylurethane in the presence of a base. The diazomethane is prepared either ex situ or in situ. Generally, applicants prefer to generate the diazomethane ex situ and co-distill the diazomethane so produced with ether into a methanolic solution of the carbonyl containing compound. Suitable inert solvents which may be utilized include such solvents as dioxane, benzene, toluene, chloroform and methylene chloride with ether-methanol being the solvent combination of choice. Additionally, methanol has been known to have a high catalytic activity for diazomethane ring expansion reactions. Catalysts which may be usefully employed in this reaction include trace amounts of metal salts such as zinc chloride or lithium chloride. A minimum of 2 equivalents of diazomethane are generally employed, one equivalent providing for the ring expansion whereas the other equivalent provides for the formation of a methyl ether at the nine position in order to form the corresponding 9-methoxyphenanthrene (V). In addition to a variety of side products which are formed, some of the intermediate 2,7-bis basic esters of 9-phenanthrol (IV) also remain. These intermediates are readily separated from the reaction mixture in the form of their sodium salts. The 9-lower alkoxyphenanthrene derivatives (II), other than 9-methoxyphenanthrene derivatives are prepared, in turn, by the reaction of the 9-phenanthrols (IV) with other lower diazolalkanes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
di-9-phenanthryl ether
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
T Grand, M Demion, C Norez, Y Mettey… - British journal of …, 2008 - Wiley Online Library
… 9-hydroxyphenanthrene (9-phenanthrol), on TRPM4 heterologously expressed in human embryonic kidney (HEK)-293. We also observed that 9-phenanthrol had no effect on TRPM5. …
Number of citations: 181 bpspubs.onlinelibrary.wiley.com
R Guinamard, T Hof… - British journal of …, 2014 - Wiley Online Library
… review 9-phenanthrol as a TRPM4 channel inhibitor. We summarize the identification of 9-phenanthrol and … Further, we review physiological processes modulated by 9-phenanthrol and …
Number of citations: 98 bpspubs.onlinelibrary.wiley.com
SK Burris, Q Wang, S Bulley, ZP Neeb… - British Journal of …, 2015 - Wiley Online Library
… 9-Phenanthrol, a putative selective TRPM4 channel inhibitor, abolishes myogenic tone in … or that 9-phenanthrol is non-selective. Here, we tested the hypothesis that 9-phenanthrol is …
Number of citations: 81 bpspubs.onlinelibrary.wiley.com
EJ Moriconi, FT Wallenberger… - The Journal of Organic …, 1959 - ACS Publications
… The infrared spectra of 9-phenanthrol shows it to be completely enolized in both the solid … separation support the conclusion that 9-phenanthrol forms a quinhydrone-tvpe molecular …
Number of citations: 20 pubs.acs.org
J Wang, K Takahashi, H Piao, P Qu, K Naruse - PLoS One, 2013 - journals.plos.org
… The primary aim of the present study was to assess the cardioprotective effect of 9-phenanthrol … knowledge, this is the first report demonstrating cardioprotective effects of 9-phenanthrol. …
Number of citations: 41 journals.plos.org
C Simard, L Sallé, R Rouet… - British journal of …, 2012 - Wiley Online Library
… cells, we hypothesized that 9-phenanthrol and flufenamic acid … to investigate the effect of 9-phenanthrol on cardiac arrhythmias. … Superfusion with 9-phenanthrol led to a dose-dependent …
Number of citations: 97 bpspubs.onlinelibrary.wiley.com
D Xiao, B Pan, M Wu, Y Liu, D Zhang, H Peng - Chemosphere, 2012 - Elsevier
The degradation intermediates of phenanthrene (PHE) may have increased health risks to organisms than PHE. Therefore, environmental fate and risk assessment studies should take …
Number of citations: 15 www.sciencedirect.com
L Wang, H Li, Y Yang, D Zhang, M Wu, B Pan, B Xing - Water research, 2017 - Elsevier
… Carboxyl groups on benzene rings show dynamic quenching to 9-phenanthrol. … quenching experiments for phenanthrene (PHE), 9-phenanthrol (PTR) and naphthalene (NAP). Different …
Number of citations: 43 www.sciencedirect.com
CJ Garland, SV Smirnov, P Bagher… - British journal of …, 2015 - Wiley Online Library
… The TRPM4 inhibitor 9-phenanthrol reversibly hyperpolarized mesenteric … , 9-phenanthrol hyperpolarization was effectively blocked by the K Ca 3.1 inhibitor TRAM-34. 9-Phenanthrol …
Number of citations: 41 bpspubs.onlinelibrary.wiley.com
J Hou, Y Fei, W Li, Y Chen, Q Wang… - British Journal of …, 2018 - Wiley Online Library
… Our results indicate that 9‐phenanthrol modulates the gating properties of cardiac sodium channels and inhibits I NaL and I NaP , which may contribute to its antiarrhythmic and …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com

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